molecular formula C25H25N3O2S2 B6492481 2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1326940-40-2

2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6492481
CAS RN: 1326940-40-2
M. Wt: 463.6 g/mol
InChI Key: NPBAGHTWJVWHCB-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines are a class of compounds that have shown diverse biological activities . They are part of a larger group of heterocyclic compounds, which offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse, depending on the substituents on the ring. They can undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines depend on their specific structure. For example, some derivatives are white crystals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidines depends on their specific structure and the biological target. For example, some derivatives have been found to be potent and selective antagonists of certain receptors .

Future Directions

The future directions for research on thieno[3,2-d]pyrimidines could involve the synthesis of new derivatives with potential therapeutic applications, as well as further studies on their biological activities .

properties

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-16-13-17(2)22(18(3)14-16)27-21(29)15-32-25-26-20-10-12-31-23(20)24(30)28(25)11-9-19-7-5-4-6-8-19/h4-8,10,12-14H,9,11,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBAGHTWJVWHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

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